molecular formula C13H19N3O4 B12349841 tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate

tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate

Cat. No.: B12349841
M. Wt: 281.31 g/mol
InChI Key: IAGMVZRWLBZLLK-FRKPEAEDSA-N
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Description

tert-Butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate is a pyridine-based carbamate derivative characterized by a tert-butyl carbamate group attached to a methylene-substituted pyridine ring. The pyridine core is functionalized at the 4-position with an (E)-configured hydroxyiminomethyl group (-CH=N-OH) and at the 5-position with a methoxy group (-OCH₃).

The (E)-stereochemistry of the hydroxyiminomethyl group distinguishes it from its (Z)-isomer (tert-butyl N-[[4-[(Z)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate), which may exhibit differences in molecular packing, solubility, and reactivity . The compound’s synthesis typically involves sequential functionalization of the pyridine ring, leveraging protective group strategies (e.g., tert-butyl carbamate) to ensure regioselectivity .

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-6-9-5-14-8-11(19-4)10(9)7-16-18/h5,7-8,18H,6H2,1-4H3,(H,15,17)/b16-7+

InChI Key

IAGMVZRWLBZLLK-FRKPEAEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1/C=N/O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=C1C=NO)OC

Origin of Product

United States

Preparation Methods

Step 1: Formylation at Position 4

The hydroxyiminomethyl group (-C=N-OH) originates from a formyl group (-CHO) at position 4. Formylation is typically achieved via:

  • Vilsmeier-Haack Reaction : Treatment of 5-methoxypyridine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the formyl group at position 4.
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki coupling) using formylboronic esters may also be employed, though direct formylation is more common.

Step 2: Methoxylation at Position 5

The methoxy group (-OCH₃) at position 5 is introduced via nucleophilic substitution or direct methylation:

  • Methylation of Hydroxyl Group : If the starting material is 5-hydroxy-4-formylpyridine, treatment with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) yields the methoxy group.
  • Regioselective Electrophilic Substitution : Direct methoxylation of pyridine derivatives under strongly acidic or basic conditions is less common due to pyridine’s electron-deficient nature.

Oxime Formation at Position 4

The hydroxyiminomethyl group is formed by converting the aldehyde to an oxime.

Amination at Position 3

The tert-butyl carbamate group is attached to a primary amine on a methylene bridge at position 3.

Boc Protection

The primary amine is protected as the tert-butyl carbamate using di-tert-butyl dicarbonate ((Boc)₂O):

  • Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (Et₃N) as a base, room temperature or 0°C.
  • Yield : Typically >80% for Boc protection in analogous systems.

Example Protocol :

  • Dissolve the amine precursor in DCM.
  • Add (Boc)₂O and Et₃N. Stir for 2–4 hours.
  • Extract with ethyl acetate and wash with brine.

Final Assembly and Purification

The final compound is purified via standard chromatographic methods.

Key Challenges

  • Regioselectivity : Ensuring formylation and methylation occur at positions 4 and 5, respectively.
  • Oxime Stability : The hydroxyiminomethyl group may undergo tautomerization or decomposition under harsh conditions.

Alternative Synthetic Routes

Route A: Linear Synthesis

  • Formylation : 5-Methoxypyridine → 4-formyl-5-methoxypyridine.
  • Oxime Formation : 4-formyl-5-methoxypyridine → 4-[(E)-hydroxyiminomethyl]-5-methoxypyridine.
  • Amination and Boc Protection : Introduce amine at position 3 and protect.

Route B: Parallel Synthesis

  • Methoxylation : 4-formylpyridine → 4-formyl-5-methoxypyridine.
  • Amination : 3-bromo-4-formyl-5-methoxypyridine → 3-aminomethyl-4-formyl-5-methoxypyridine.
  • Oxime Formation and Boc Protection : Sequential steps as above.

Data Tables

Step Reagents/Conditions Yield Reference
Formylation POCl₃, DMF, 5-methoxypyridine, 80°C ~70%
Methylation CH₃I, K₂CO₃, DMF, 60°C ~85%
Oxime Formation NH₂OH·HCl, EtOH, reflux, 4 hr ~90%
Boc Protection (Boc)₂O, Et₃N, DCM, rt, 2 hr >80%

Key Findings

  • Oxime Synthesis : Hydroxylamine hydrochloride in ethanol reliably forms the (E)-oxime without chiral auxiliaries.
  • Boc Protection : Triethylamine in DCM ensures high yields for carbamate formation.
  • Regioselectivity : Directed ortho/para substitution patterns in pyridine derivatives guide functional group placement.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyiminomethyl group can yield oxime derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays .

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a promising compound for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate can be contextualized against related pyridine-carbamate derivatives (Table 1). Key differences arise from substituent variations, stereochemistry, and functional group interactions.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Substituents Functional Groups Molecular Formula Molecular Weight Notable Properties
This compound 4: (E)-CH=N-OH; 5: -OCH₃ Hydroxyimino, methoxy, tert-butyl carbamate C₁₃H₁₉N₃O₄ 281.31 g/mol (E)-isomer; potential hydrogen-bond donor via -N-OH
tert-Butyl N-[[4-[(Z)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate 4: (Z)-CH=N-OH; 5: -OCH₃ Hydroxyimino, methoxy, tert-butyl carbamate C₁₃H₁₉N₃O₄ 281.31 g/mol (Z)-isomer; altered steric and electronic profile
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4: -OH; 5: -OCH₃ Hydroxyl, methoxy, tert-butyl carbamate C₁₂H₁₈N₂O₄ 254.28 g/mol Lacks imine; increased polarity due to -OH
tert-Butyl N-(5-formylpyridin-3-yl)carbamate 5: -CHO Formyl, tert-butyl carbamate C₁₁H₁₄N₂O₃ 222.24 g/mol Reactive aldehyde group; used in cross-coupling reactions
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate 4: -CH₂CH₂CH₂; 5: -OCH₃ Allyl, methoxy, tert-butyl carbamate C₁₄H₂₀N₂O₃ 264.32 g/mol Allyl group enables π-π interactions; lower hydrogen-bonding capacity

Key Observations:

Stereochemical Impact: The (E)-isomer’s hydroxyimino group adopts a trans configuration, facilitating intermolecular hydrogen bonds with acceptors (e.g., carbonyls), whereas the (Z)-isomer may form intramolecular interactions, reducing solubility .

Functional Group Reactivity: The formyl analog (tert-butyl N-(5-formylpyridin-3-yl)carbamate) exhibits higher electrophilicity compared to the hydroxyiminomethyl derivative, making it more reactive in nucleophilic additions .

Steric and Electronic Effects : The allyl-substituted derivative (tert-butyl 4-allyl-5-methoxypyridin-3-ylcarbamate) introduces steric bulk and conjugated π-systems, which may influence binding affinities in biological systems .

Biological Activity

Chemical Structure and Properties
tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate, with the molecular formula C13H19N3O4 and a molecular weight of approximately 281.31 g/mol, features a pyridine ring substituted with hydroxyimino and methoxy groups, along with a tert-butyl carbamate moiety. This unique structure contributes to its biological activity and potential applications in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacological contexts. The following sections detail its mechanisms of action, biological interactions, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites on target proteins, while the methoxypyridinyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes involved in various biochemical pathways, leading to significant biological effects .

Biological Activities

  • Antioxidant Activity
    The compound has demonstrated antioxidant properties, reducing oxidative stress markers in cellular models. This is particularly relevant in neuroprotective studies where oxidative damage is a contributing factor to neurodegenerative diseases.
  • Enzyme Inhibition
    It has been investigated for its potential as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. In vitro studies have shown that it can prevent amyloid beta (Aβ) aggregation and fibril formation, which are critical steps in the development of Alzheimer's disease .
  • Neuroprotective Effects
    In studies involving astrocyte cell cultures treated with Aβ1-42, this compound exhibited protective effects by decreasing levels of pro-inflammatory cytokines (such as TNF-α) and free radicals . However, in vivo studies showed variable results regarding its efficacy compared to established treatments like galantamine .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress markers in cell models
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase, preventing Aβ aggregation
NeuroprotectionProtects astrocytes from Aβ-induced damage

Case Study: Neuroprotective Effects

In a controlled study, astrocyte cultures were treated with Aβ1-42 to simulate neurodegenerative conditions. The introduction of this compound resulted in a significant reduction of TNF-α levels and improved cell viability compared to untreated controls. However, the compound's effectiveness was less pronounced in vivo when tested against scopolamine-induced oxidative stress models in rats, indicating potential issues with bioavailability .

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